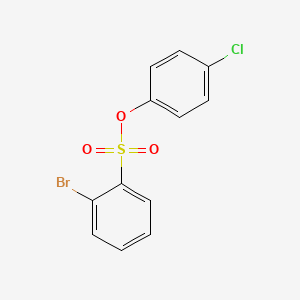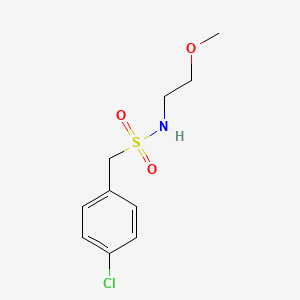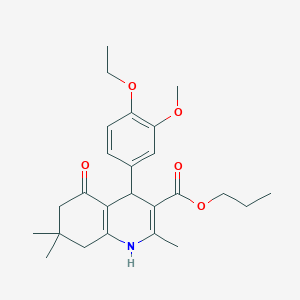![molecular formula C17H19ClN2O3 B5077377 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride](/img/structure/B5077377.png)
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride is a complex organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the isochromene ring, followed by the introduction of the amine group and the nitrophenyl moiety. Common reagents used in these reactions include aldehydes, amines, and nitrobenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine
- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-phenylmethanamine
Uniqueness
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3.ClH/c20-19(21)15-6-3-4-13(10-15)11-18-12-17-16-7-2-1-5-14(16)8-9-22-17;/h1-7,10,17-18H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKFBFVVBWWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNCC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077310.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5077316.png)

![ethyl 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5077334.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5077339.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide trifluoroacetate](/img/structure/B5077346.png)
![5-benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5077357.png)
![N-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride](/img/structure/B5077362.png)
![N-cyclopropyl-3-[1-(1-naphthoyl)-4-piperidinyl]propanamide](/img/structure/B5077365.png)

![2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B5077369.png)

![3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5077392.png)
![3-(Ethylamino)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B5077397.png)
